1-(2-amino-1H-imidazol-5-yl)ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds characterized by two nitrogen atoms situated at non-adjacent positions. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions involving imidazole derivatives and amino groups. Its synthesis and related compounds have been explored in several studies, highlighting its significance in pharmaceutical research.
1-(2-amino-1H-imidazol-5-yl)ethan-1-one is classified as an imidazole derivative. It is often studied in the context of its biological properties, particularly its antibacterial and antifungal activities.
The synthesis of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common approach includes the condensation of an appropriate imidazole derivative with an amino group under controlled conditions to achieve high yields.
The molecular structure of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C5H7N3O |
Molecular Weight | 127.13 g/mol |
IUPAC Name | 1-(2-amino-1H-imidazol-5-yl)ethan-1-one |
InChI Key | YVQKXWZQXWQYKN-UHFFFAOYSA-N |
Canonical SMILES | NC(=O)C1=C(N)N=CN1 |
The compound features a five-membered imidazole ring with an amino group attached to it, contributing to its unique chemical properties.
1-(2-amino-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
The mechanism of action for 1-(2-amino-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can modulate their activity, triggering various biochemical pathways. Detailed studies are necessary to elucidate the exact mechanisms involved in its biological activity.
The compound is typically a solid at room temperature, with solubility varying based on the solvent used. It is generally soluble in polar solvents due to its functional groups.
Key chemical properties include:
1-(2-amino-1H-imidazol-5-yl)ethan-1-one has potential applications in:
Research continues to explore its efficacy and potential therapeutic applications across various fields, including pharmacology and biochemistry.
The synthesis of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one relies on sequential functionalization strategies due to the reactivity of the imidazole ring. A principal route involves reductive cyclization of nitro-substituted precursors. As detailed in US4117229A, 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanone undergoes SnCl₂·2H₂O-mediated reduction in concentrated HCl, yielding the corresponding dihydrochloride salt of the target compound (mp 210–215°C) [1] [6]. Critical parameters include:
Alternative routes employ Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles, though yields for the target compound remain lower (∼50–60%) compared to reductive methods [10].
Table 1: Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagent | Yield | Complexity |
---|---|---|---|---|
Reductive cyclization | 2-Nitro-1-(arylmethylimidazolyl)ethanone | SnCl₂/HCl | 70–75% | High |
Vilsmeier-Haack | Imidazo[2,1-b]thiazole | POCl₃/DMF | 50–60% | Moderate |
Catalytic reduction* | Protected amino-nitro intermediates | Pd/C, H₂ | 80–85% | Medium |
*Discussed in Section 1.2
Catalytic hydrogenation enables chemoselective reduction of nitro groups in precursors like 2-amino-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanone. Pd/C (5–10 wt%) in polar solvents (MeOH/H₂O/AcOH mixtures) under 1–4 atm H₂ achieves >80% conversion to the free base [6]. Key considerations:
Recent advances utilize in situ acid scavengers (e.g., K₂CO₃) to stabilize the free base during deprotection, minimizing tar formation. This modification improves isolated yields to 85% at pilot scale [4] [6].
Table 2: Catalytic Systems for Amino Group Liberation
Catalyst System | Pressure (atm) | Solvent | Time (hr) | Yield | By-products |
---|---|---|---|---|---|
5% Pd/C, H₂ | 1–2 | MeOH/H₂O/AcOH (7:2:1) | 4 | 80% | <5% |
10% Pd/C, H₂ | 3–4 | MeOH/K₂CO₃ | 8 | 85% | <3% |
PtO₂, H₂ | 4 | EtOAc/AcOH | 6 | 65% | 15% (desulfurized) |
Transitioning from batch to continuous flow processes addresses stability challenges of imidazole intermediates. WO2019008594A1 demonstrates that tubular reactors with precooling loops (−20°C to 0°C) enable precise lithiation and cyclization of histidine analogues – a strategy adaptable to aminoimidazolyl ethanones [5] . Critical technological adaptations include:
A Novartis-developed continuous platform for benzoxazole synthesis achieved 95% yield via cryogenic n-BuLi reactions, showcasing the scalability of this approach for sensitive heterocycles . For 1-(2-amino-1H-imidazol-5-yl)ethan-1-one, flow systems could circumvent:
Table 3: Continuous vs. Batch Process Economics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Cycle time | 24–36 hr | 2–4 hr | 90% reduction |
Yield (pilot scale) | 60–65% | 78–82% | +20% |
Purity | 90–92% | 97–99% | Reduced workup steps |
Capacity | 5 kg/day | 50 kg/day | 10x increase |
Current industrial pricing reflects synthesis complexity: $290/0.5g (research quantities) to $1150/5g – costs projected to drop 40–50% with continuous manufacturing adoption .
Concluding Remarks
Optimized catalytic reductions and flow chemistry innovations are poised to transform 1-(2-amino-1H-imidazol-5-yl)ethan-1-one manufacturing. Future efforts should focus on enantioselective routes for chiral derivatives and coupling flow synthesis with heterogeneous biocatalysis for greener production.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1